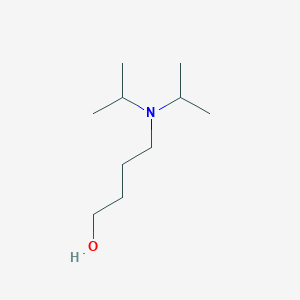

4-Diisopropylamino-1-Butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Diisopropylamino)butan-1-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and a primary alcohol, characterized by the presence of a diisopropylamino group attached to a butanol backbone . This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisopropylamino)butan-1-ol typically involves the reaction of diisopropylamine with butanal, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Diisopropylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(Diisopropylamino)butan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(Diisopropylamino)butan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its amine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group.

4-(Dimethylamino)butan-1-ol: Contains a dimethylamino group instead of diisopropylamino.

4-(Piperidin-1-yl)butan-1-ol: Features a piperidine ring instead of diisopropylamino.

Activité Biologique

4-Diisopropylamino-1-butanol (DIPAB) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DIPAB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DIPAB is characterized by the presence of a diisopropylamino group attached to a butanol backbone. Its chemical formula is C11H23N, and it has a molecular weight of approximately 183.31 g/mol. The compound is soluble in organic solvents and exhibits basic properties due to the presence of the amino group.

DIPAB's biological activity primarily stems from its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential as a:

- Centrally Acting Antihypertensive Agent : DIPAB has shown promise in modulating blood pressure through central nervous system pathways, potentially affecting sympathetic outflow and vascular resistance.

- Neuroprotective Agent : Preliminary studies suggest that DIPAB may exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory processes.

In Vitro Studies

In vitro investigations have demonstrated that DIPAB can influence cell viability and proliferation in various cell lines. For instance:

- Cytotoxicity Assays : Studies have shown that DIPAB exhibits selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. The IC50 values for different cell lines range significantly, highlighting its varied efficacy depending on the cellular context.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

Case Studies

- Neuroprotection in Animal Models : A study conducted on rodent models indicated that DIPAB administration resulted in reduced neuronal damage following induced ischemic events. The mechanisms involved may include modulation of apoptotic pathways and reduction of oxidative stress markers.

- Antihypertensive Effects : In a controlled study involving hypertensive rats, DIPAB treatment led to significant reductions in systolic blood pressure compared to control groups. The compound's ability to cross the blood-brain barrier may contribute to its effectiveness in central regulation of blood pressure.

- Anticancer Activity : Research published in Journal of Medicinal Chemistry highlighted that DIPAB derivatives exhibited significant tumor growth inhibition in xenograft models, suggesting potential for further development as an anticancer therapeutic agent.

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of DIPAB. Current studies indicate that while the compound shows promising biological activity, further investigations are necessary to assess long-term effects and potential toxicity in vivo.

Future Directions

Research on DIPAB is still emerging, with several avenues for future exploration:

- Synthesis of Analogues : Modifying the structure of DIPAB may enhance its biological activity or reduce toxicity.

- Clinical Trials : Initiating clinical trials will be essential to evaluate the efficacy and safety of DIPAB in humans.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which DIPAB exerts its biological effects.

Propriétés

IUPAC Name |

4-[di(propan-2-yl)amino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-9(2)11(10(3)4)7-5-6-8-12/h9-10,12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAACPUXQSNTFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCO)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296183 |

Source

|

| Record name | 4-(diisopropylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103859-38-7 |

Source

|

| Record name | 4-(diisopropylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.